![molecular formula C11H6N4 B14239665 1,8,12,15-tetrazatetracyclo[7.6.0.02,7.010,14]pentadeca-2,4,6,8,10,12,14-heptaene CAS No. 393111-02-9](/img/structure/B14239665.png)
1,8,12,15-tetrazatetracyclo[7.6.0.02,7.010,14]pentadeca-2,4,6,8,10,12,14-heptaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8,12,15-tetrazatetracyclo[76002,7010,14]pentadeca-2,4,6,8,10,12,14-heptaene is a complex organic compound characterized by its unique tetracyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8,12,15-tetrazatetracyclo[7.6.0.02,7.010,14]pentadeca-2,4,6,8,10,12,14-heptaene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages over traditional batch processes. Continuous flow systems can provide better control over reaction parameters, leading to higher yields and more consistent product quality .
化学反応の分析
Types of Reactions
1,8,12,15-tetrazatetracyclo[7.6.0.02,7.010,14]pentadeca-2,4,6,8,10,12,14-heptaene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
科学的研究の応用
1,8,12,15-tetrazatetracyclo[7.6.0.02,7.010,14]pentadeca-2,4,6,8,10,12,14-heptaene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics
作用機序
The mechanism by which 1,8,12,15-tetrazatetracyclo[7.6.0.02,7.010,14]pentadeca-2,4,6,8,10,12,14-heptaene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other macromolecules. The compound’s tetracyclic structure allows it to fit into specific binding sites, modulating the activity of its targets and influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
2,6,8,12-Tetraacetyl-2,4,6,8,10,12-hexaazaisowurtzitane: This compound shares a similar tetracyclic structure and is used in similar applications, such as materials science and medicinal chemistry.
N-[(9E)-8,10,17-Triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,4,6,11(16),12,14-heptaen-9-ylidene]benzamide: Another compound with a complex tetracyclic structure, used in various scientific research applications.
Uniqueness
1,8,12,15-tetrazatetracyclo[7.6.0.02,7.010,14]pentadeca-2,4,6,8,10,12,14-heptaene is unique due to its specific arrangement of nitrogen atoms within the tetracyclic framework. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
393111-02-9 |
|---|---|
分子式 |
C11H6N4 |
分子量 |
194.19 g/mol |
IUPAC名 |
1,8,12,15-tetrazatetracyclo[7.6.0.02,7.010,14]pentadeca-2,4,6,8,10,12,14-heptaene |
InChI |
InChI=1S/C11H6N4/c1-2-4-10-8(3-1)13-11-7-5-12-6-9(7)14-15(10)11/h1-6H |
InChIキー |
HPGKXPBPFIZLMW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C3N2N=C4C3=CN=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[2.2.2]octa-2,5,7-trien-2-amine](/img/structure/B14239585.png)
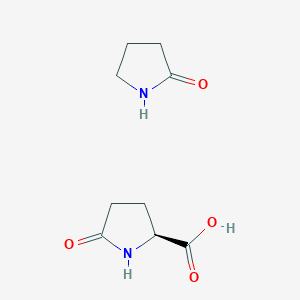
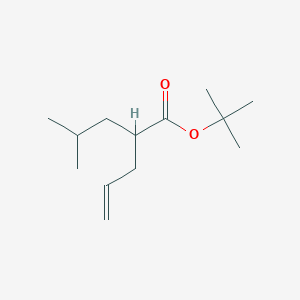
![6-Chloro-N-{5-[2-(cyclohexylamino)pyridin-4-yl]-4-(3-methylphenyl)-1,3-thiazol-2-yl}-N-methylpyridine-3-carboxamide](/img/structure/B14239599.png)
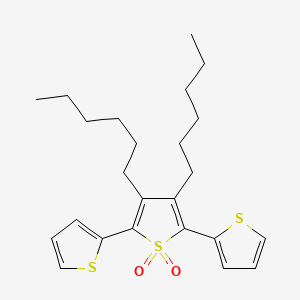
![(2R)-2-[(Propan-2-yl)amino]butan-1-ol](/img/structure/B14239608.png)
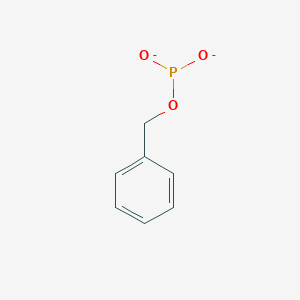
![D-Serine, O-(phenylmethyl)-N-[(phenylmethyl)sulfonyl]-](/img/structure/B14239623.png)

![N-{4-[2-(1-Acetylpiperidin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14239636.png)
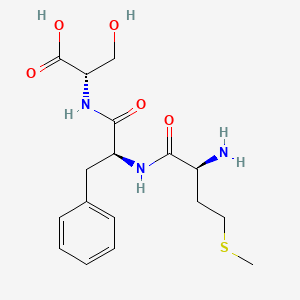
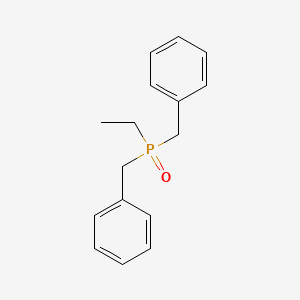
![2-{[(Furan-2-yl)methyl]sulfanyl}-1,4-dihydropyrazine](/img/structure/B14239658.png)
![Methanesulfonamide, N-[3-(diethylamino)phenyl]-1,1,1-trifluoro-](/img/structure/B14239664.png)
